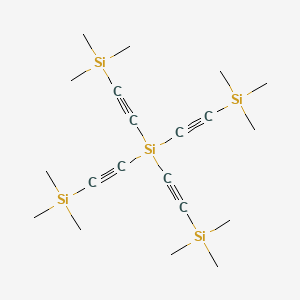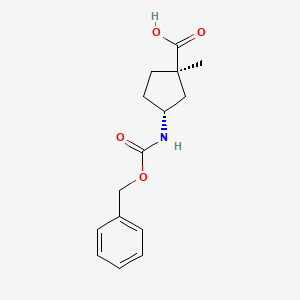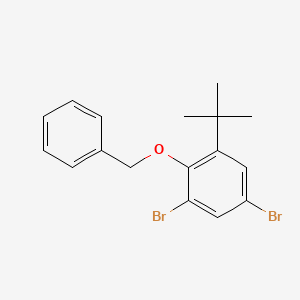
2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a benzyloxy group, two bromine atoms, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene typically involves multiple steps:
Bromination: The starting material, 3-(tert-butyl)phenol, undergoes bromination to introduce bromine atoms at the 1 and 5 positions of the benzene ring.
Benzylation: The hydroxyl group of the brominated intermediate is then protected by benzylation, forming the benzyloxy group.
The reaction conditions for these steps often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and benzyl chloride in the presence of a base for benzylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely follow similar synthetic routes with optimization for large-scale production. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group, and the tert-butyl group can undergo oxidation under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Products include carbonyl compounds like aldehydes or ketones.
Coupling: Products are biaryl compounds with various substituents.
Applications De Recherche Scientifique
2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its aromatic structure and substituents.
Pathways Involved: It can participate in pathways involving oxidative stress and signal transduction, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: Lacks the benzyloxy and bromine substituents, making it less reactive in certain chemical reactions.
Benzyloxybenzene: Lacks the tert-butyl and bromine substituents, affecting its physical and chemical properties.
Dibromobenzene: Lacks the benzyloxy and tert-butyl groups, making it less versatile in synthetic applications.
Uniqueness
2-(Benzyloxy)-1,5-dibromo-3-(tert-butyl)benzene is unique due to the combination of its substituents, which confer specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C17H18Br2O |
|---|---|
Poids moléculaire |
398.1 g/mol |
Nom IUPAC |
1,5-dibromo-3-tert-butyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18Br2O/c1-17(2,3)14-9-13(18)10-15(19)16(14)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
Clé InChI |
QFPIUZIBTICWEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


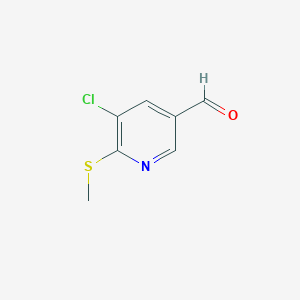
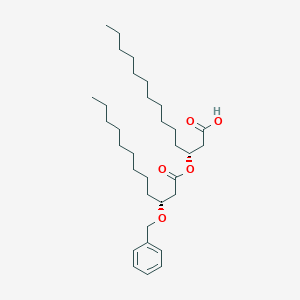
![N-[(E)-1-(3-bromo-4-fluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14023318.png)

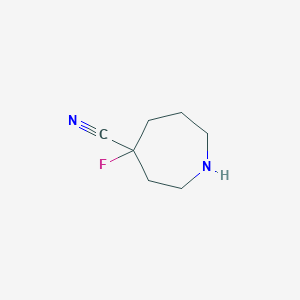
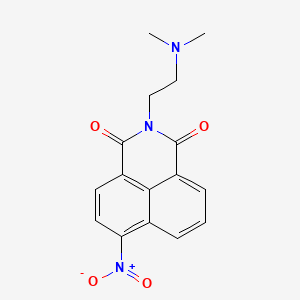
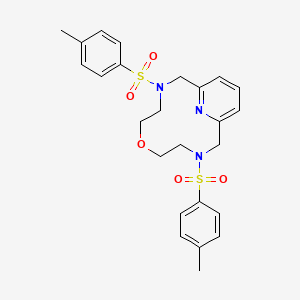
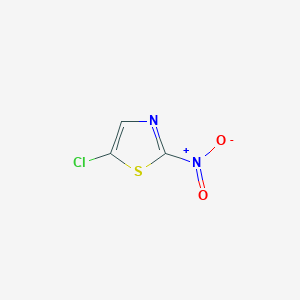
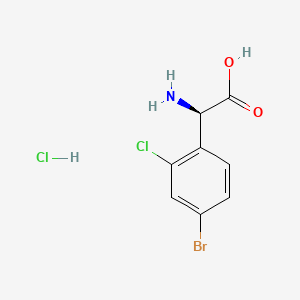
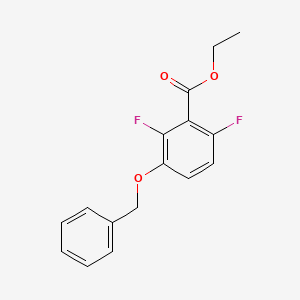
![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
